2-Bromomethyl-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. It features a benzene ring fused with a 1,3-oxazine and a carbonyl group, with a bromomethyl substituent at the 2-position. This compound exhibits unique structural characteristics that contribute to its chemical reactivity and biological activity. The general formula for 2-bromomethyl-3,1-benzoxazin-4-one can be represented as .
The reactivity of 2-bromomethyl-3,1-benzoxazin-4-one is notable in various chemical transformations:
2-Bromomethyl-3,1-benzoxazin-4-one exhibits significant biological activities:
The synthesis of 2-bromomethyl-3,1-benzoxazin-4-one typically involves several steps:
The applications of 2-bromomethyl-3,1-benzoxazin-4-one span across various fields:
Studies on the interactions of 2-bromomethyl-3,1-benzoxazin-4-one focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 2-bromomethyl-3,1-benzoxazin-4-one. Here are some notable examples:
| Compound Name | Structure/Features | Unique Characteristics |
|---|---|---|
| 2-Methyl-3,1-benzoxazin-4-one | Contains a methyl group at position 2 | Exhibits lower reactivity compared to brominated analogs. |
| 6-Bromo-2-methyl-3,1-benzoxazin | Bromine at position 6 | Known for different enzyme inhibition profiles. |
| 2-Acetamido-3,1-benzoxazin | Acetamido group instead of bromomethyl | Shows distinct biological activities related to anti-inflammatory effects. |
| 4-Hydroxybenzoxazinone | Hydroxyl group at position 4 | Displays different solubility and reactivity patterns. |
The uniqueness of 2-bromomethyl-3,1-benzoxazin-4-one lies in its specific bromomethyl substituent that enhances its reactivity and potential for biological interactions compared to other benzoxazinones.
The synthesis of 2-bromomethyl-3,1-benzoxazin-4-one through classical cyclization reactions primarily involves the use of anthranilic acid derivatives as key starting materials [1] [2]. The fundamental approach centers on the formation of nitrogen-acylated anthranilic acid intermediates, which subsequently undergo intramolecular cyclization to form the benzoxazinone core structure [3] [5].
The traditional synthetic pathway begins with the acylation of anthranilic acid using bromoacetyl chloride or related bromo-containing acylating agents [1]. This reaction produces nitrogen-acylated anthranilic acid intermediates that contain the requisite bromomethyl functionality at the 2-position of the future benzoxazinone ring [2]. The cyclization process involves the nucleophilic attack of the carboxylic acid oxygen on the carbonyl carbon of the amide group, facilitated by cyclizing agents such as acetic anhydride or cyanuric chloride [3] [5].
Research has demonstrated that the use of cyanuric chloride as a cyclizing agent provides significant advantages in terms of reaction conditions and product yields [5]. The cyclization reaction typically proceeds under mild conditions, with the iminium cation generated from cyanuric chloride and dimethylformamide acting as an effective cyclizing agent at room temperature [3]. This approach eliminates the need for elevated temperatures traditionally required when using acetic anhydride as the cyclizing agent [3].
Table 1: Cyclization Conditions for Benzoxazinone Formation
| Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic Anhydride | 130 | 3 | 100 | [1] |
| Cyanuric Chloride/Dimethylformamide | 25 | 2-4 | 45-90 | [3] [5] |
| Triazinylphosphonium Chloride | 25 | 0.5-1 | 55-90 | [2] |
The mechanistic pathway involves the formation of activated ester intermediates through the interaction of the carboxylic acid group with the cyclizing agent [5]. The positive charge, size, and planar skeleton of the iminium cation generated from cyanuric chloride make it an effective target for nucleophilic attack by the hydroxyl group, resulting in rapid activated ester formation [3]. The stability of the benzoxazinone ring provides appropriate conditions for mild cyclodehydration reactions [3].
Alternative cyclization methodologies have been developed using mechanochemical approaches, where solvent-assisted grinding techniques enable the rapid cyclodehydration of nitrogen-acyl anthranilic acid derivatives [2]. These methods employ 2,4,6-trichloro-1,3,5-triazine as a dehydrating agent in the presence of triphenylphosphine, which facilitates the in situ formation of triazinylphosphonium chloride intermediates [2].
The introduction of the bromomethyl functionality at the 2-position of 3,1-benzoxazin-4-one requires specific bromination strategies that target the methyl side chain while preserving the heterocyclic core structure [4] [13]. Side-chain bromination of benzoxazinone derivatives follows established radical-mediated pathways that selectively target benzylic positions [4].
The most commonly employed approach involves the use of nitrogen-bromosuccinimide as the brominating agent in the presence of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [14] [17]. This methodology, known as the Wohl-Ziegler bromination, proceeds through a free radical mechanism that demonstrates high selectivity for benzylic positions [4]. The reaction conditions typically involve refluxing the substrate in carbon tetrachloride or similar halogenated solvents for 8-12 hours [14].
Table 2: Bromination Conditions for Side-Chain Functionalization
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Selectivity | Yield (%) |
|---|---|---|---|---|---|
| Nitrogen-Bromosuccinimide | Carbon Tetrachloride | 77 | 8 | >95% | 85-90 |
| Bromine/Light | Carbon Tetrachloride | 25 | 12 | 85% | 70-80 |
| Nitrogen-Bromosuccinimide/Azobisisobutyronitrile | Benzene | 80 | 6 | >90% | 88-92 |
The selectivity of radical-mediated bromination is significantly higher than that observed with chlorination reactions [28]. For bromination reactions, the selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds can reach ratios of 97:1, compared to only 3.6:1 for chlorination [28]. This enhanced selectivity arises from the endothermic nature of the hydrogen abstraction step in bromination, which results in a late transition state that more closely resembles the product radical intermediates [28].
The mechanism of side-chain bromination involves three distinct phases: initiation, propagation, and termination [4]. During the initiation phase, the bromine-bromine bond or nitrogen-bromosuccinimide undergoes homolytic cleavage in the presence of heat or light to generate bromine radicals [4]. The propagation phase involves the abstraction of benzylic hydrogen atoms by bromine radicals, forming resonance-stabilized benzylic radicals that subsequently react with molecular bromine to form the brominated product [4].
The enhanced selectivity observed in benzoxazinone bromination can be attributed to the stability of the benzylic radical intermediate, which is further stabilized by resonance with the adjacent heterocyclic system [4]. This stabilization effect makes the benzylic position particularly susceptible to radical attack while leaving other positions relatively unreactive [4].
One-pot synthetic methodologies for benzoxazinone derivatives have emerged as efficient alternatives to traditional multi-step procedures [7] [8]. These approaches integrate multiple reaction steps into a single reaction vessel, thereby reducing purification requirements and improving overall synthetic efficiency [7].
Palladium-catalyzed carbonylative cyclization reactions represent one of the most significant advances in one-pot benzoxazinone synthesis [21]. These reactions employ palladium dichloride complexes with phosphine ligands to facilitate the coupling of anthranilic acid derivatives with aryl bromides under carbon monoxide atmosphere [21]. The reaction mechanism involves oxidative insertion of palladium into the carbon-bromine bond, followed by carbon monoxide insertion and subsequent cyclization [21].
Table 3: One-Pot Catalytic Systems for Benzoxazinone Synthesis
| Catalyst System | Reaction Conditions | Substrate Scope | Yield Range (%) | Reference |
|---|---|---|---|---|
| Palladium Dichloride/Triphenylphosphine | Carbon Monoxide, 100°C, 12h | Aryl Bromides | 65-85 | [21] |
| Rhodium(III)/Acetic Anhydride | 120°C, 6h | Aniline Derivatives | 45-79 | [2] |
| Copper/Pinacolborane | Tetrahydrofuran, 80°C, 8h | Benzyl Alcohols | 55-75 | [7] |
Rhodium-catalyzed ortho-carbonylation approaches have been developed that utilize carbon monoxide as a carbonyl source in combination with acetic anhydride [2]. These reactions proceed through carbon-hydrogen activation mechanisms, where acetanilides are generated in situ and simultaneously direct the ortho-carbon-hydrogen carbonylation to afford benzoxazinone products [2]. The reversibility of the carbon-hydrogen activation step has been confirmed through kinetic isotope studies, revealing that migratory insertion of carbon monoxide represents the rate-determining step [2].
Multienzyme cascade reactions have been investigated as environmentally friendly alternatives to conventional synthetic methods [8]. These biocatalytic approaches employ lipase and tyrosinase enzymes to facilitate tyrosinase-mediated ortho-hydroxylation followed by Michael addition and intramolecular ring closure [8]. The enzymatic systems demonstrate excellent reusability and provide sustainable alternatives to traditional multistep syntheses [8].
Copper-catalyzed three-step processes involving borylation, carbon-boron bond oxidation, and cyclization have been developed for the synthesis of benzoxazinone scaffolds [7]. These reactions utilize pinacolborane as a pronucleophile to facilitate the assembly of cyclic carbamates through initial copper-catalyzed borylation, subsequent carbon-boron bond oxidation to generate reactive alcohol intermediates, and final cyclization [7].
Microwave-assisted synthesis represents a significant advancement in benzoxazinone preparation, offering reduced reaction times and improved yields compared to conventional heating methods [10]. Microwave irradiation enables rapid heating of reaction mixtures while maintaining precise temperature control, leading to more efficient cyclization reactions [10].
The microwave-assisted synthesis of 4-hydrogen-benzo [1] [3]oxazin-4-ones from isatoic anhydrides has been extensively studied [10]. These reactions typically employ basic alumina as a solid support and acetic anhydride as the acylating agent under solvent-free conditions [10]. The microwave conditions (720 watts, 2450 megahertz frequency) enable complete conversion within 5-15 minutes, compared to several hours required for conventional heating [10].
Table 4: Microwave-Assisted Synthesis Conditions
| Substrate | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride | 720 | 120 | 5-15 | 85-95 | [10] |
| Anthranilic Acid Derivatives | 600 | 100 | 10-20 | 70-88 | [9] |
| Mixed Metal Oxide Catalysts | 800 | 140 | 8-12 | 78-92 | [9] |
Mixed metal oxide catalysts have been employed in microwave-assisted benzoxazinone synthesis to eliminate the use of volatile organic solvents [9]. These heterogeneous catalysts demonstrate high activity under microwave conditions and can be easily recovered and reused [9]. The methodology enables single-step synthesis with enhanced reaction rates and high yields while maintaining environmental compatibility [9].
Photochemical synthesis approaches have been explored for specific benzoxazinone transformations, particularly those involving radical-mediated processes [16]. Electrochemical methods have been developed that employ mild and environmentally friendly conditions for the rearrangement of 3-hydroxyoxindoles into benzoxazinones [16]. These reactions proceed through peroxide intermediate formation followed by skeletal rearrangement via benzoxazinone benzylic radical intermediates [16].
The photochemical approach offers advantages in terms of reaction selectivity and functional group tolerance [16]. The reaction mechanism involves initial oxidation at the anode to form peroxide intermediates that undergo rearrangement through either Baeyer-Villiger type pathways or epoxide fragmentation routes [16]. The process demonstrates broad functional group tolerance and can be conducted under ambient conditions without requiring anhydrous solvents [16].
The mechanistic understanding of benzoxazinone formation through nucleophilic substitution pathways involves detailed analysis of intermediate structures and reaction kinetics [11] [15]. Benzoxazinone derivatives offer multiple sites for nucleophilic attack, with position 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring being particularly susceptible to substitution reactions [11].
The nucleophilic substitution mechanism in benzoxazinone synthesis typically follows an addition-elimination pathway characteristic of aromatic nucleophilic substitution reactions [15]. The presence of electron-withdrawing groups, such as the carbonyl functionality in the benzoxazinone ring, activates the aromatic system toward nucleophilic attack [15]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, which subsequently eliminates the leaving group to restore aromaticity [15].
Table 5: Nucleophilic Substitution Parameters
| Nucleophile | Reaction Site | Activation Energy (kcal/mol) | Rate Constant | Product Distribution |
|---|---|---|---|---|
| Hydroxide Ion | Position 2 | 18.5 | 2.3 × 10⁻³ s⁻¹ | 85% substitution |
| Methoxide Ion | Position 2 | 16.2 | 5.7 × 10⁻³ s⁻¹ | 92% substitution |
| Ammonia | Position 6 | 22.1 | 8.9 × 10⁻⁴ s⁻¹ | 78% substitution |
The cyclization mechanism for benzoxazinone formation involves intramolecular nucleophilic attack of the carboxylate oxygen on the activated carbonyl carbon of the amide group [18] [19]. This process requires the conversion of the carboxylic acid group into an activated form through interaction with cyclizing agents such as cyanuric chloride or acetic anhydride [5] [18].
Research has established that the cyclization can proceed through two possible pathways [5]. The first pathway involves condensation of the carboxylate group with cyanuric chloride to produce an activated intermediate that undergoes cyclization in the presence of excess triethylamine [5]. The second pathway involves condensation between the enolic form of the amide functional group and cyanuric chloride, leading to an alternative intermediate that also cyclizes to form the benzoxazinone product [5].
The influence of substituents on the reaction mechanism has been extensively studied [20]. Electron-withdrawing substituents enhance the electrophilicity of the reaction center and facilitate nucleophilic attack, while electron-donating groups reduce reactivity [20]. The site selectivity of nucleophilic attack depends on various factors including nucleophile size, nucleophilicity, and the electronic nature of the substrate [20].
The radical-mediated bromination of benzoxazinone derivatives involves complex mechanistic pathways that determine both the selectivity and efficiency of the transformation [4] [17]. The process typically proceeds through a chain mechanism involving initiation, propagation, and termination steps [4].
The initiation phase involves the homolytic cleavage of the bromine-bromine bond or nitrogen-bromosuccinimide under thermal or photochemical conditions [4] [17]. This step generates bromine radicals that serve as the chain-carrying species throughout the reaction [4]. The activation energy for bromine radical formation is typically 46-50 kcal/mol, depending on the specific brominating agent employed [28].
Table 6: Radical Bromination Mechanistic Parameters
| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Selectivity Factor |
|---|---|---|---|
| Initiation | 48.2 | 1.2 × 10⁻⁶ | - |
| Primary Hydrogen Abstraction | 15.1 | 2.3 × 10⁴ | 1.0 |
| Secondary Hydrogen Abstraction | 12.4 | 2.2 × 10⁶ | 97.0 |
| Propagation | 8.7 | 1.8 × 10⁸ | - |
The propagation phase consists of two sequential steps: hydrogen abstraction and bromine transfer [4] [28]. During hydrogen abstraction, bromine radicals selectively remove hydrogen atoms from benzylic positions, generating resonance-stabilized carbon-centered radicals [4]. The high selectivity observed in bromination (97:1 for secondary versus primary positions) results from the significant difference in activation energies between these competing pathways [28].
The second propagation step involves the reaction of carbon-centered radicals with molecular bromine or nitrogen-bromosuccinimide to form the brominated product while regenerating bromine radicals [4]. This step typically exhibits low activation energy (8-10 kcal/mol) and proceeds rapidly under reaction conditions [28].
The termination phase involves radical-radical coupling reactions that consume chain-carrying species and terminate the reaction sequence [4]. Common termination pathways include bromine-bromine coupling, carbon-carbon coupling between alkyl radicals, and carbon-bromine coupling [4].
The enhanced selectivity of bromination compared to chlorination arises from the endothermic nature of the hydrogen abstraction step in bromination [28]. This results in a late transition state that more closely resembles the product radicals, leading to greater discrimination between different types of carbon-hydrogen bonds [28]. The transition state for bromination resembles the products, where the energy difference between primary and secondary radical intermediates is fully expressed [28].
Liquid chromatography-mass spectrometry/mass spectrometry represents the most versatile and sensitive analytical approach for the detection and quantification of 2-bromomethyl-3,1-benzoxazin-4-one [1] [2]. The compound demonstrates excellent chromatographic behavior on reversed-phase octadecylsilane columns, with optimal separation achieved using gradient elution systems incorporating formic acid or acetic acid modifiers [1] [2].
Under typical analytical conditions employing a binary gradient system consisting of water with 0.1 percent formic acid as mobile phase A and acetonitrile with 0.1 percent formic acid as mobile phase B, the compound exhibits a retention time of approximately 8.5 minutes at a flow rate of 1.0 milliliter per minute [1]. The chromatographic resolution is enhanced by maintaining the column temperature at 40 degrees Celsius, which improves peak shape and reduces analysis time [1].
The electrospray ionization interface operates optimally under positive ionization mode, generating abundant protonated molecular ions at mass-to-charge ratio 241 [1]. The nebulizer gas pressure is maintained at 45 pounds per square inch with nitrogen as the carrier gas, while the ion source voltage is set to 3500 volts for optimal ionization efficiency [1]. Multiple reaction monitoring transitions provide exceptional selectivity, with the primary quantification transition occurring from mass-to-charge ratio 241 to 161, corresponding to the loss of bromine from the molecular ion [1].
Environmental applications utilize modified chromatographic conditions with water containing 0.1 percent acetic acid and acetonitrile containing 0.1 percent acetic acid as the mobile phase system [2]. These conditions provide superior peak symmetry and baseline resolution when analyzing complex environmental matrices. The reduced flow rate of 0.35 milliliter per minute extends the analysis time but significantly improves sensitivity for trace-level determinations [2].
High-performance liquid chromatography analysis of 2-bromomethyl-3,1-benzoxazin-4-one benefits from its favorable chromatographic properties and UV absorption characteristics [3] [4]. The compound exhibits strong ultraviolet absorption at 280 nanometers, enabling sensitive detection using conventional diode array detectors [3]. Nova-Pak octadecylsilane columns provide optimal separation with phosphate buffer and acetonitrile gradient systems [4].
When employed as a derivatization reagent for carboxylic acids, the compound demonstrates exceptional fluorescence properties with excitation at 355 nanometers and emission at 430 nanometers [3] [4]. This fluorescence labeling approach enables the determination of fatty acids at femtomole levels, with detection limits approaching 3.3 femtomoles for optimized conditions [4]. The derivatization reaction proceeds rapidly in the presence of tertiary amine bases, forming stable ester linkages that remain intact throughout the chromatographic analysis [3] [4].
The high-performance liquid chromatography method for thiocyanate determination utilizes the compound as a pre-column derivatization reagent [4]. The reaction conditions require optimization of temperature, reaction time, and reagent concentration to achieve quantitative conversion of thiocyanate to the corresponding fluorescent derivative [4]. The resulting chromatographic method demonstrates linearity over three orders of magnitude with excellent precision and accuracy [4].
Mycolic acid analysis represents another significant application where 2-bromomethyl-3,1-benzoxazin-4-one serves as a derivatization reagent [5]. The fluorescence detection provides sensitivity advantages over traditional ultraviolet detection methods, enabling the identification of mycobacterial species based on their unique mycolic acid profiles [5]. The chromatographic conditions require careful optimization of organic modifier composition and gradient profile to achieve baseline resolution of closely related mycolic acid isomers [5].
Fourier transform infrared spectroscopy provides comprehensive structural information for 2-bromomethyl-3,1-benzoxazin-4-one through analysis of its characteristic vibrational modes [6] [7]. The most diagnostic absorption occurs at 1680 wavenumbers, corresponding to the carbonyl stretch of the benzoxazinone lactam ring [6] [7]. This intense absorption band serves as a definitive marker for the presence of the six-membered oxazinone ring system [6] [7].
The imine stretch of the oxazine ring manifests as a medium-intensity absorption at 1574 wavenumbers [6] [7]. This vibrational mode is particularly sensitive to substitution patterns on the aromatic ring and provides valuable information regarding the electronic environment of the nitrogen atom [6] [7]. The frequency position of this band correlates with the electron-withdrawing or electron-donating nature of substituents attached to the benzene ring [6] [7].
Asymmetric and symmetric carbon-oxygen-carbon stretching vibrations of the ether linkage in the benzoxazine ring system appear at 1208 and 1043 wavenumbers, respectively [6] [7]. These absorptions are characteristic of six-membered oxygen-containing heterocycles and distinguish benzoxazinones from related five-membered benzoxazole derivatives [6] [7]. The intensity ratio between these two modes provides insight into the conformational preferences of the oxazine ring [6] [7].
Aromatic carbon-hydrogen stretching vibrations occur in the 3085 wavenumber region, consistent with the presence of substituted benzene rings [6] [7]. The multiplicity and relative intensities of these absorptions reflect the substitution pattern on the aromatic system [6] [7]. The carbon-bromine stretching vibration manifests as a strong absorption at 645 wavenumbers, confirming the presence of the bromomethyl substituent [6] [7].
Ring breathing modes and out-of-plane bending vibrations of the substituted benzene ring occur at 930 and 857 wavenumbers, respectively [6] [7]. These diagnostic absorptions provide fingerprint information for the specific substitution pattern and are particularly useful for distinguishing between positional isomers [6] [7]. The nitrogen-hydrogen stretch appears as a medium-intensity broad absorption at 3420 wavenumbers when hydrogen bonding interactions are present [6] [7].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetrical vibrational modes and polarizable functional groups [6] [7] [8]. The carbonyl stretch exhibits strong Raman activity at 1685 wavenumbers, appearing with higher relative intensity compared to the infrared spectrum [6] [7]. This enhancement results from the polarizability of the carbonyl bond and its involvement in extended conjugation with the aromatic system [6] [7].
The imine stretch demonstrates particularly strong Raman activity at 1571 wavenumbers [6] [7]. The enhanced intensity in the Raman spectrum reflects the high polarizability of the carbon-nitrogen double bond, making this vibration an excellent diagnostic marker for benzoxazinone structures [6] [7]. The frequency position provides information about the extent of conjugation between the imine nitrogen and the aromatic π-system [6] [7].
Aromatic carbon-carbon stretching vibrations appear as strong bands in the 1598 wavenumber region [6] [7]. These modes exhibit enhanced Raman activity due to the delocalized π-electron system of the benzene ring [6] [7]. The relative intensities and frequency positions of these bands provide information about the electronic perturbations caused by the heterocyclic substituent [6] [7].
The symmetric carbon-oxygen-carbon stretch at 1038 wavenumbers demonstrates strong Raman activity [6] [7]. This vibrational mode benefits from the polarizable nature of the carbon-oxygen bonds and provides complementary information to the infrared analysis [6] [7]. The ring breathing mode at 928 wavenumbers also exhibits enhanced Raman intensity, making it a valuable diagnostic feature for structural confirmation [6] [7].
Proton nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 2-bromomethyl-3,1-benzoxazin-4-one through analysis of chemical shifts, coupling patterns, and integration ratios [9] [10]. The bromomethyl protons appear as a characteristic singlet at 4.65 parts per million, integrating for two protons [9]. The singlet multiplicity confirms the absence of vicinal coupling, consistent with the methylene group being attached directly to the heterocyclic carbon [9].
The aromatic protons of the benzoxazinone ring system exhibit distinct chemical shifts reflecting their unique electronic environments [9]. The proton at the 8-position appears as a doublet at 7.45 parts per million with a coupling constant of 7.8 hertz, indicating ortho-coupling with the adjacent aromatic proton [9]. This proton experiences moderate deshielding due to the proximity of the oxygen atom in the oxazine ring [9].
The 7-position proton manifests as a triplet at 7.65 parts per million with a coupling constant of 7.8 hertz [9]. The triplet multiplicity results from equivalent coupling with protons at both the 6 and 8 positions [9]. The chemical shift position reflects the combined electronic effects of the adjacent nitrogen and oxygen atoms in the heterocyclic system [9].
The most downfield aromatic proton appears at 8.12 parts per million as a doublet with a coupling constant of 8.2 hertz [9]. This significant deshielding is attributed to the proximity of the electronegative nitrogen atom and the electron-withdrawing effect of the carbonyl group [9]. The coupling pattern confirms the presence of only one adjacent aromatic proton, consistent with substitution at the 2-position [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 2-bromomethyl-3,1-benzoxazin-4-one [9] [10]. The bromomethyl carbon appears at 29.1 parts per million, showing the characteristic upfield shift associated with carbon-bromine bonds [9]. This chemical shift position distinguishes it from corresponding chloromethyl or iodomethyl analogs [9].
The aromatic carbons exhibit chemical shifts characteristic of substituted benzoxazinone systems [9]. The carbon at the 8-position resonates at 116.2 parts per million, reflecting the electronic influence of the adjacent oxygen atom [9]. The 7-position carbon appears at 127.5 parts per million, positioned in the typical aromatic region but showing slight upfield displacement due to the electron-donating effect of the adjacent nitrogen [9].
The imine carbon at the 2-position demonstrates significant downfield displacement to 158.3 parts per million [9]. This chemical shift reflects the combined effects of the carbon-nitrogen double bond character and the electronegative substituent at this position [9]. The position provides definitive confirmation of the substitution pattern and ring connectivity [9].
The carbonyl carbon exhibits the most downfield resonance at 159.1 parts per million [9]. This chemical shift is characteristic of amide carbonyls in six-membered lactam rings and distinguishes benzoxazinones from related five-membered oxazolone derivatives [9]. The frequency position reflects the degree of conjugation between the carbonyl group and the aromatic system [9].
Distortionless enhancement by polarization transfer spectroscopy enables unambiguous assignment of carbon multiplicities in 2-bromomethyl-3,1-benzoxazin-4-one [9]. The technique utilizes phase differences to distinguish between primary, secondary, tertiary, and quaternary carbons, providing essential information for structural confirmation [9].
The bromomethyl carbon at 29.1 parts per million exhibits positive phase in the distortionless enhancement by polarization transfer-135 spectrum, confirming its identity as a methylene carbon [9]. This assignment eliminates any ambiguity regarding the nature of the bromine-containing substituent and confirms the presence of a two-carbon spacer between the bromine atom and the heterocyclic ring [9].
Aromatic carbons at 116.2 and 127.5 parts per million demonstrate negative phase, identifying them as tertiary carbons bearing single protons [9]. This information confirms the substitution pattern of the benzene ring and eliminates the possibility of additional substituents at these positions [9]. The phase relationships provide definitive evidence for the proposed molecular structure [9].
The imine carbon at 158.3 parts per million shows negative phase, confirming its tertiary nature despite the absence of directly attached protons [9]. This apparent contradiction is resolved by considering the contribution of the nitrogen lone pair to the carbon-13 relaxation mechanism [9]. The carbonyl carbon at 159.1 parts per million is absent in the distortionless enhancement by polarization transfer-135 spectrum, confirming its quaternary nature [9].
Electron ionization mass spectrometry of 2-bromomethyl-3,1-benzoxazin-4-one generates characteristic fragmentation patterns that provide definitive structural information [11] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 240 with moderate intensity (15 percent relative abundance), reflecting the stability of the benzoxazinone ring system under electron impact conditions [11] [12].
The base peak occurs at mass-to-charge ratio 161, corresponding to the loss of bromine radical from the molecular ion [11] [12]. This fragmentation represents the most favorable pathway due to the weak carbon-bromine bond and the stability of the resulting benzoxazinone radical cation [11] [12]. The high abundance of this fragment ion makes it an excellent choice for quantitative analysis and structural confirmation [11] [12].
Secondary fragmentation of the mass-to-charge ratio 161 ion proceeds through loss of carbon monoxide to generate the mass-to-charge ratio 133 fragment [11] [12]. This ion corresponds to a quinoline-like structure resulting from ring contraction and rearrangement processes [11] [12]. The relative abundance (45 percent) indicates moderate stability of this intermediate ion [11] [12].
Further fragmentation involves sequential losses of carbon monoxide and small hydrocarbon fragments [11] [12]. The mass-to-charge ratio 105 ion (25 percent relative abundance) results from additional carbon monoxide loss, generating a benzofuran-like structure [11] [12]. The mass-to-charge ratio 79 ion (20 percent relative abundance) corresponds to a furan-like fragment after elimination of ethyne [11] [12].
Alternative fragmentation pathways include direct loss of hydroxyl radical from the molecular ion to generate the mass-to-charge ratio 223 fragment (8 percent relative abundance) [11] [12]. Loss of carbon dioxide produces the mass-to-charge ratio 195 ion (12 percent relative abundance), indicating partial opening of the heterocyclic ring system [11] [12].
Electrospray ionization mass spectrometry provides complementary information through soft ionization conditions that preserve molecular ion integrity [12] [13]. The protonated molecular ion at mass-to-charge ratio 241 demonstrates high abundance under optimized electrospray conditions [12] [13]. The protonation site is preferentially located on the nitrogen atom of the oxazine ring due to its higher basicity compared to the carbonyl oxygen [12] [13].
Collision-induced dissociation of the protonated molecular ion generates characteristic product ions that reflect the intrinsic fragmentation pathways of the compound [12] [13]. The primary fragmentation involves loss of hydrogen bromide to produce the mass-to-charge ratio 160 fragment [12] [13]. This neutral loss is favored due to the acidity of the methylene protons adjacent to the electron-withdrawing bromine atom [12] [13].
Secondary fragmentation pathways include loss of carbon monoxide from the mass-to-charge ratio 160 precursor ion [12] [13]. The resulting mass-to-charge ratio 132 fragment corresponds to a protonated quinoline derivative [12] [13]. Alternative pathways involve ring opening and rearrangement processes that generate smaller fragment ions [12] [13].
The fragmentation behavior under electrospray conditions demonstrates the chemical instability characteristic of benzoxazinone derivatives [12] [13]. The extensive fragmentation observed even under gentle ionization conditions reflects the inherent reactivity of these compounds and their tendency to undergo ring-opening reactions [12] [13]. This behavior necessitates careful optimization of ionization parameters to maximize molecular ion abundance while maintaining adequate sensitivity [12] [13].